molecular formula C14H15N3O2S B2908079 2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide CAS No. 1235148-28-3

2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide

Cat. No.: B2908079
CAS No.: 1235148-28-3
M. Wt: 289.35
InChI Key: UEJYQPNNXCRTLE-UHFFFAOYSA-N
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Description

2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its diverse biological activities. The presence of a methylsulfanyl group further enhances its chemical reactivity and potential for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazinone core, followed by the introduction of the acetamide and methylsulfanyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistency and efficiency in the production process. Purification steps such as crystallization or chromatography are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyridazinone core can be reduced under specific conditions to yield dihydropyridazinone derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydropyridazinone derivatives, and various substituted acetamides.

Scientific Research Applications

2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide involves its interaction with specific molecular targets. The pyridazinone core can bind to enzymes or receptors, modulating their activity. The methylsulfanyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)-N-[2-(methylsulfanyl)phenyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the pyridazinone core and the methylsulfanyl group makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(3-methyl-6-oxopyridazin-1-yl)-N-(2-methylsulfanylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-10-7-8-14(19)17(16-10)9-13(18)15-11-5-3-4-6-12(11)20-2/h3-8H,9H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEJYQPNNXCRTLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC(=O)NC2=CC=CC=C2SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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